molecular formula C23H23N3OS B6005724 2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine

Cat. No.: B6005724
M. Wt: 389.5 g/mol
InChI Key: PLMNYDHJBQDLCJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a pyrazole ring, and a thiophene ring

Properties

IUPAC Name

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-27-21(22-8-5-13-28-22)16-24-14-20-15-25-26-23(20)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15,21,24H,14,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNYDHJBQDLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group.

    Reduction: The pyrazole ring can be reduced to a pyrazoline ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative.

    Reduction: The major product would be a pyrazoline derivative.

    Substitution: The major products would be halogenated thiophene derivatives.

Scientific Research Applications

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine depends on its application:

    Medicinal Chemistry: The compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.

    Materials Science: In electronic applications, the compound’s mechanism of action involves the transport of electrons or holes, contributing to the conductivity and efficiency of the device.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-((phenylamino)methyl)phenol: Similar in structure but lacks the pyrazole and thiophene rings.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the rest of the structure.

Uniqueness

2-methoxy-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-thiophen-2-ylethanamine is unique due to its combination of a methoxy group, a pyrazole ring, and a thiophene ring

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